molecular formula C17H15N3O B14017609 N-[(Z)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide

N-[(Z)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide

Cat. No.: B14017609
M. Wt: 277.32 g/mol
InChI Key: VDNPCDIEIGAGRI-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring, a phenylacetamide moiety, and a Schiff base linkage. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide typically involves the condensation of indole-3-carboxaldehyde with 2-phenylacetamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base linkage to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of N-(1H-indol-3-ylmethyl)amine derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

N-[(Z)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Z)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The Schiff base linkage allows for reversible binding to target molecules, enhancing its versatility as a bioactive compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-1H-indol-3-yl)methyl-2-phenylacetamide
  • N-(1H-indol-3-ylmethyl)-2-phenylacetamide
  • N-(1H-indol-3-ylmethylideneamino)-2-(3,4,5-trimethoxyphenyl)acetamide

Uniqueness

N-[(Z)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide is unique due to its specific Schiff base linkage, which imparts distinct chemical reactivity and biological activity. The presence of both the indole ring and phenylacetamide moiety contributes to its diverse range of applications and potential therapeutic effects.

Properties

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

N-[(Z)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide

InChI

InChI=1S/C17H15N3O/c21-17(10-13-6-2-1-3-7-13)20-19-12-14-11-18-16-9-5-4-8-15(14)16/h1-9,11-12,18H,10H2,(H,20,21)/b19-12-

InChI Key

VDNPCDIEIGAGRI-UNOMPAQXSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C\C2=CNC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CNC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.